molecular formula C21H30N2O2 B7784794 Ethyl 1-benzylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate

Ethyl 1-benzylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate

Cat. No.: B7784794
M. Wt: 342.5 g/mol
InChI Key: XQKPAWKYOKHCKG-UHFFFAOYSA-N
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Description

Ethyl 1’-benzylspiro[1,2,5,6,7,8-hexahydropyrrolizine-3,4’-piperidine]-1-carboxylate is a complex organic compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1’-benzylspiro[1,2,5,6,7,8-hexahydropyrrolizine-3,4’-piperidine]-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of benzylamine and ethyl 1-piperidinecarboxylate in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1’-benzylspiro[1,2,5,6,7,8-hexahydropyrrolizine-3,4’-piperidine]-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism by which Ethyl 1’-benzylspiro[1,2,5,6,7,8-hexahydropyrrolizine-3,4’-piperidine]-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological pathways. The compound’s spirocyclic structure may allow it to fit into unique binding sites, thereby modulating the activity of these targets .

Properties

IUPAC Name

ethyl 1'-benzylspiro[1,2,5,6,7,8-hexahydropyrrolizine-3,4'-piperidine]-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c1-2-25-20(24)18-15-21(23-12-6-9-19(18)23)10-13-22(14-11-21)16-17-7-4-3-5-8-17/h3-5,7-8,18-19H,2,6,9-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKPAWKYOKHCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2(CCN(CC2)CC3=CC=CC=C3)N4C1CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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